![molecular formula C19H21FN4O2 B2936937 3-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one CAS No. 2198841-58-4](/img/structure/B2936937.png)
3-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is also known as 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one . It has a molecular formula of C23H27FN4O2 and a molecular weight of 410.484 Da .
Synthesis Analysis
A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . The compound’s structure includes a benzoxazole ring attached to a piperidine ring, which is further connected to a pyrimidinone ring .Chemical Reactions Analysis
The compound is synthesized through a series of reactions involving piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The exact mechanism of these reactions is not specified in the available literature.Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 556.2±60.0 °C at 760 mmHg, and a flash point of 290.2±32.9 °C . It has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds . Its ACD/LogP value is 3.48 .Scientific Research Applications
Antibacterial Agents
The benzoxazole and piperidine moieties present in this compound are known for their antibacterial properties. Research indicates that derivatives of 6-fluoro-1,3-benzoxazol-2-yl have shown effectiveness against bacterial strains such as Staphylococcus aureus . This suggests that our compound could be synthesized and tested for its efficacy as an antibacterial agent, potentially leading to the development of new antibiotics.
Alzheimer’s Disease Treatment
Compounds with a benzisoxazole structure have been identified as selective inhibitors of the enzyme acetylcholinesterase (AChE), which is a target for Alzheimer’s disease treatment . The presence of the benzoxazole ring in this compound could be exploited to synthesize new AChE inhibitors, contributing to Alzheimer’s disease research and drug development.
Antipsychotic Medication Development
The structural similarity of this compound to paliperidone, an antipsychotic medication, suggests potential applications in the synthesis of new antipsychotic drugs . The compound could serve as an intermediate or a lead compound for the development of medications aimed at treating psychiatric disorders.
Cancer Research
Isoxazole derivatives, which are structurally related to benzoxazoles, have been found to exhibit anticancer activities . This compound could be utilized in cancer research to synthesize new molecules that might inhibit the growth of cancer cells or be used as a chemical probe to understand cancer biology.
Analgesic Drug Synthesis
The compound’s structure contains elements that are found in drugs with analgesic properties . It could be used as a starting point for the synthesis of new analgesic drugs, potentially leading to pain relief medications with improved efficacy and reduced side effects.
Anticonvulsant Agents
Given that isoxazole derivatives have anticonvulsant effects , this compound could be investigated for its potential use as an anticonvulsant agent. It might contribute to the development of new treatments for seizure disorders.
Serotonergic and Dopaminergic Receptor Studies
The compound’s framework is conducive to binding with serotonergic and dopaminergic receptors . This makes it a valuable tool for neuropharmacological studies, helping to understand the role of these receptors in various neurological and psychiatric conditions.
Drug Metabolite Research
As a structurally similar compound to the active metabolite of risperidone, this compound could be used in pharmacokinetic studies to understand drug metabolism and the effects of metabolites in the body .
Mechanism of Action
Target of Action
It is known that similar compounds, such as substituted 1,2-benzoxazoles, have been found to exhibit affinity for serotonergic and dopaminergic receptors . These receptors play crucial roles in various neurological processes, including mood regulation and motor control.
Mode of Action
Based on its structural similarity to other benzoxazole derivatives, it may interact with its targets (potentially serotonergic and dopaminergic receptors) to modulate their activity .
properties
IUPAC Name |
3-[[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-5,6-dimethylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2/c1-12-13(2)21-11-24(18(12)25)10-14-5-7-23(8-6-14)19-22-16-4-3-15(20)9-17(16)26-19/h3-4,9,11,14H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLHVVZIFOHSAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC2CCN(CC2)C3=NC4=C(O3)C=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.